(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
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Overview
Description
(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that features a unique structure combining thieno and pyrimidine rings
Mechanism of Action
Target of Action
Similar compounds such as thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit cytochrome bd oxidase (cyt-bd), an enzyme found in mycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Inhibition of cyt-bd could potentially disrupt the energy metabolism of mycobacterium tuberculosis .
Result of Action
Based on the potential inhibition of cyt-bd, it could potentially lead to a disruption in the energy metabolism of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, where functional groups on the thieno or pyrimidine rings can be replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies often focus on understanding how the compound interacts with biological targets and its efficacy in various assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for treating various diseases.
Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one: A related compound with a similar core structure but different functional groups.
Thieno[3,2-d]pyrimidin-4-one: Another similar compound with a different arrangement of the thieno and pyrimidine rings.
Pyrimidin-4-one derivatives: Compounds with variations in the substituents on the pyrimidine ring.
Uniqueness: (4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific combination of thieno and pyrimidine rings, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S2/c15-9(16)4-14-6-13-11-10(12(14)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLFKVXEVUPXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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